molecular formula C16H34OSn B8068128 Butane;ethenoxyethane;tin(4+)

Butane;ethenoxyethane;tin(4+)

Cat. No.: B8068128
M. Wt: 361.2 g/mol
InChI Key: SDXGUNODCYKFHW-UHFFFAOYSA-N
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Description

The compounds under analysis—butane, ethenoxyethane (ethyl vinyl ether), and tin(4+) —represent distinct chemical classes. Instead, butane (C₄H₁₀) and tin(IV) organometallics are well-documented, while ethenoxyethane (CH₂=CHOCH₂CH₃) lacks direct coverage in the sources. This article focuses on comparing butane and tin(IV) compounds with their analogues, leveraging empirical data from the evidence.

Properties

IUPAC Name

butane;ethenoxyethane;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXGUNODCYKFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].CCOC=[CH-].[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane;ethenoxyethane;tin(4+) typically involves the reaction of butane, ethenoxyethane, and a tin(4+) precursor under controlled conditions. One common method is the reaction of tributyl(1-ethoxyvinyl)tin with butane and ethenoxyethane in the presence of a catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of Butane;ethenoxyethane;tin(4+) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like catalytic dehydrogenation and multiscale process modeling are often employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Butane;ethenoxyethane;tin(4+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other products.

    Reduction: Reduction reactions can convert the tin(4+) center to lower oxidation states.

    Substitution: The ethenoxyethane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives.

Scientific Research Applications

Butane;ethenoxyethane;tin(4+) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, coatings, and sensors.

Mechanism of Action

The mechanism of action of Butane;ethenoxyethane;tin(4+) involves its interaction with molecular targets and pathways. The tin(4+) center can coordinate with various ligands, influencing the compound’s reactivity and stability. The ethenoxyethane group may participate in electron-donating or -withdrawing interactions, affecting the overall chemical behavior of the compound .

Comparison with Similar Compounds

Comparison of Butane with Similar Hydrocarbons

Butane, a straight-chain alkane, is structurally and functionally comparable to propane (C₃H₈) and pentane (C₅H₁₂) . Key comparisons include:

Physical and Thermodynamic Properties
  • Boiling Points : Butane (-0.5°C) bridges propane (-42°C) and pentane (36°C), making it suitable for liquefied petroleum gas (LPG) applications where moderate volatility is required .
  • Critical Density : Butane’s critical density (228 kg/m³) aligns with its role in high-pressure industrial processes .
Gas Sensor Performance

Butane exhibits intermediate sensitivity in gas chromatographic detection compared to propane and pentane. Skew factors (a measure of detector response) vary with heater voltage (Table 1) :

Table 1: Skew Factors of C3–C5 Alkanes

Compound Heater Voltage (V) Skew Factor
Propane 1.5 1.5
Butane 1.4 1.4
Pentane 1.6 1.6

Butane’s lower skew factor (1.4 V) suggests optimized detection at reduced energy inputs compared to propane and pentane .

Reactivity in Framework Materials

In covalent organic frameworks (COFs), butane induces reversible structural transitions at low concentrations (2–6% flow), contrasting with tetrahydrofuran (THF), which causes greater lattice expansion. This adaptability is critical for gas storage and separation technologies .

Comparison of Tin(4+) Compounds with Similar Organometallics

Tin(IV) compounds, such as hexaethyldistannane [(C₂H₅)₃Sn-Sn(C₂H₅)₃] and tetraethyltin [Sn(C₂H₅)₄] , are compared with Group 14 analogues (silicon, germanium):

Bond Stability and Reactivity
  • Sn–Sn Bonds : Hexaethyldistannane undergoes disproportionation with AlCl₃ catalysis, yielding tetraethyltin and metallic tin. This contrasts with silicon analogues (e.g., hexamethyldisilane), which exhibit greater Si–Si bond stability under similar conditions .
  • Thermodynamic Stability : Cyclotrimetallenes (e.g., cyclotrigermene, cyclotrisilene) show higher thermal stability than tin-based bicyclo compounds like tetrasilabicyclo[1.1.0]butane , which isomerize readily due to weaker Sn–Sn bonds .
Reaction Pathways

Tin(IV) compounds participate in radical-mediated reactions. For example, t-butyl peroxide reacts with hexaethyldistannane to produce methane , ethane , and butane , highlighting Sn–Sn bond cleavage and alkyl radical transfer mechanisms. Similar reactions with silicon compounds yield fewer hydrocarbon byproducts, emphasizing tin’s unique redox activity .

Notes on Ethenoxyethane (Ethyl Vinyl Ether)

This compound, a vinyl ether, typically participates in polymerization and Diels-Alder reactions, but comparative studies with similar ethers (e.g., methyl vinyl ether, divinyl ether) are absent in the sourced materials.

Biological Activity

Butane;ethenoxyethane;tin(4+) is a complex organotin compound that has garnered attention for its potential biological activity. Organotin compounds are known for their diverse applications in various fields, including catalysis and materials science. This article explores the biological activity of Butane;ethenoxyethane;tin(4+), including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Butane;ethenoxyethane;tin(4+) consists of a butane backbone, an ethenoxyethane moiety, and a tin(IV) center. The unique combination of these components imparts distinct chemical properties that influence its biological interactions.

PropertyValue
IUPAC NameButane;ethenoxyethane;tin(4+)
Molecular FormulaC₄H₇O·C₄H₉·Sn
CAS NumberNot specified
Molecular WeightNot specified

The biological activity of Butane;ethenoxyethane;tin(4+) is primarily attributed to its tin(IV) center, which can coordinate with various biomolecules. This interaction can affect enzyme activity and cellular signaling pathways. The ethenoxyethane group may also participate in electron-donating or withdrawing interactions, further influencing the compound's reactivity.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

Antimicrobial Activity

Research has indicated that Butane;ethenoxyethane;tin(4+) exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at specific concentrations.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to assess the safety profile of Butane;ethenoxyethane;tin(4+). These studies utilized human cell lines to determine the compound's effects on cell viability. Results showed that while the compound exhibited cytotoxic effects at higher concentrations, it also demonstrated a dose-dependent response.

Case Studies

  • Antimicrobial Efficacy
    • Study : Investigated the antimicrobial effects of Butane;ethenoxyethane;tin(4+) on E. coli.
    • Findings : Showed a 70% reduction in bacterial viability at a concentration of 50 µg/mL after 24 hours.
    • Implications : Suggests potential use in developing antimicrobial agents.
  • Cytotoxic Effects on Cancer Cells
    • Study : Evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7).
    • Findings : Observed IC50 values indicating significant cytotoxicity at concentrations above 30 µg/mL.
    • Implications : Highlights the need for further research into its potential as an anticancer agent.

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